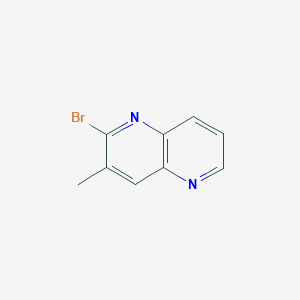

2-Bromo-3-methyl-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGUNFREGFFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of 2-Bromo-3-methyl-1,5-naphthyridine. As a specialized heterocyclic compound, its detailed experimental data is not extensively cataloged. Therefore, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a predictive and methodological framework for its characterization. The guide is structured to provide not only expected values but also the scientific rationale behind these predictions and the experimental workflows required for their empirical determination. This approach is designed to equip researchers in medicinal chemistry and materials science with the necessary insights for the synthesis, purification, and downstream application of this and related 1,5-naphthyridine scaffolds.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] This nitrogen-containing heterocyclic system, an isomer of diazanaphthalene, is present in numerous biologically active molecules.[2][3] The arrangement of the nitrogen atoms influences the electron distribution, hydrogen bonding capabilities, and coordination properties of the molecule, making it a versatile building block for drug design.[1][4] The introduction of substituents, such as a bromine atom and a methyl group at the 2- and 3-positions respectively, is anticipated to significantly modulate its physicochemical properties and biological activity. Bromine can serve as a handle for further functionalization via cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of this compound begins with its core structural and identifying information.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | Calculated |

| Molecular Weight | 223.07 g/mol | Calculated |

| Canonical SMILES | CC1=C(Br)N=C2C=CC=NC2=C1 | Predicted |

| InChI Key | (Not available) | - |

| CAS Number | (Not available) | - |

Synthesis and Characterization Workflow

Given that this compound is not a stock-commercial compound, its synthesis would likely be approached through established methodologies for substituted 1,5-naphthyridines. A plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine precursor.[4] The subsequent characterization is crucial for confirming the structure and purity, which in turn is a prerequisite for accurate physical property determination.

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation. Electrospray ionization (ESI) can be used for accurate mass determination of the molecular ion.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions to confirm the molecular formula and aspects of the structure.

Solid-State Properties

Melting Point: The melting point of this compound is expected to be a sharp, defined value for a pure crystalline solid. Based on related structures like 3-bromo-1,5-naphthyridine, a melting point in the range of 100-150 °C could be anticipated. The introduction of the methyl group may slightly alter this.

Experimental Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline material is packed into a capillary tube.

-

Measurement: The melting point is determined using a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.

Crystal Structure: If a single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. [5]This technique would confirm the substitution pattern and reveal details of the crystal packing.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Solubility Profile

The solubility of this compound is predicted to be low in water and higher in common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely nonpolar, though the nitrogen atoms can act as hydrogen bond acceptors. |

| Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of the alcohols can interact with the naphthyridine nitrogens. |

| Dichloromethane, Chloroform | Soluble | Good solubility is expected in these common non-protic organic solvents. |

| Hexanes, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the balance of polarity. |

Experimental Protocol for Solubility Determination

-

Qualitative Assessment: Add a small amount of the compound to a test tube containing the solvent of interest. Observe for dissolution at room temperature and with gentle heating.

-

Quantitative Measurement: For more precise data, prepare saturated solutions at a controlled temperature. The concentration of the dissolved compound can then be determined using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Conclusion

References

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.

-

The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination in 2 (Pd1) complex. ResearchGate.

- X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset...

- 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum. ChemicalBook.

- Fuertes, M. et al.

- Masdeu, C. et al.

- Mohammed S., Maher K.A. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.

- Lopez-Garcia, F. (2020). HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. University of Oxford.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (2024).

- Journal articles: 'Naphthyridines – Spectra'.

- A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Benchchem.

- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC - NIH. (2023).

- Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- Sharma, V. et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.

- Spectral Characteristics of 2,7-Naphthyridines. MDPI.

- The mass spectrometry of some arom

- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.

- 8-Bromo-1,6-naphthyridine. PubChem.

- Bromo pattern in Mass Spectrometry. YouTube. (2023).

- Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.

- A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. PMC - PubMed Central.

- Structures of isomeric naphthyridines.

- Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. (2023).

- 1,6-Naphthyridin-2(1H)

- 8-Bromo-1,6-naphthyridine-2-carboxylic acid. ChemScene.

- 3-Bromo-1,6-naphthyridine. ChemScene.

- Nitrogen-Containing Heterocyclic Compounds.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. (2021).

- Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Nitrogen Rule in Mass Spectrometry. YouTube. (2018).

Sources

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-3-methyl-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines two principal and scientifically robust strategies for its synthesis, commencing from readily available pyridine precursors. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and a critical analysis of the reaction parameters. The guide is structured to provide researchers with the necessary information to not only replicate these syntheses but also to adapt and optimize them for their specific research and development needs.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of this scaffold yields this compound, a versatile intermediate amenable to a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalization. This guide explores the primary synthetic routes to this valuable compound, providing a detailed and practical framework for its preparation in a laboratory setting.

Pathway 1: Synthesis via Dehydroxy-bromination of 3-methyl-1,5-naphthyridin-2(1H)-one

This pathway is a robust and widely applicable method that involves the initial construction of the 1,5-naphthyridin-2(1H)-one core, followed by the conversion of the hydroxyl group (in its keto tautomeric form) to a bromine atom.

Conceptual Overview

The core principle of this pathway lies in the nucleophilic character of the enolate of the 1,5-naphthyridin-2(1H)-one, which can be halogenated. A more common and effective approach, however, is the conversion of the carbonyl group to a halide using a strong halogenating agent. This method is advantageous due to the relatively straightforward synthesis of the naphthyridinone precursor from common starting materials.

Visualizing the Workflow

Caption: Synthetic route via the naphthyridinone intermediate.

Step 1: Synthesis of 3-methyl-1,5-naphthyridin-2(1H)-one

The construction of the 3-methyl-1,5-naphthyridin-2(1H)-one core can be achieved through the condensation of a 3-aminopyridine derivative with a suitable three-carbon synthon, such as ethyl 2-methylacetoacetate or a related β-keto ester. The Gould-Jacobs reaction is a classic and effective method for this transformation.[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

-

Reaction Conditions: Heat the mixture at 130-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A or diphenyl ether and heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether, and can be further purified by recrystallization.

Causality of Experimental Choices:

-

The initial heating step facilitates the formation of an enamine intermediate.

-

The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution that forms the second ring.

-

The choice of a high-boiling solvent is crucial for achieving the required temperature for cyclization.

Step 2: Dehydroxy-bromination of 3-methyl-1,5-naphthyridin-2(1H)-one

The conversion of the 2-hydroxy (or 2-keto) group to a bromine atom is a key step. This is typically achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The analogous chlorination with phosphorus oxychloride (POCl₃) is a very common reaction in heterocyclic chemistry.[1]

Experimental Protocol:

-

Reaction Setup: In a fume hood, place 3-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to the flask. The reaction is often performed neat or in a high-boiling inert solvent like toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Phosphorus oxybromide is a powerful reagent for converting carbonyls and hydroxyls in heterocyclic systems to bromides.

-

The use of excess POBr₃ ensures complete conversion of the starting material.

-

The careful quenching on ice is necessary to hydrolyze the excess phosphorus oxybromide in a controlled manner.

-

Basic work-up is required to neutralize the acidic byproducts and facilitate the extraction of the product.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Naphthyridinone Synthesis | 3-Aminopyridine, Ethyl 2-methylacetoacetate | 130-140 °C then 240-250 °C | 60-80% |

| Dehydroxy-bromination | 3-methyl-1,5-naphthyridin-2(1H)-one, POBr₃ | Reflux (100-120 °C) | 50-70% |

Pathway 2: Synthesis via Sandmeyer Reaction of 2-amino-3-methyl-1,5-naphthyridine

This alternative pathway involves the synthesis of an amino-substituted naphthyridine, followed by the diazotization of the amino group and subsequent displacement with a bromide ion, a classic transformation known as the Sandmeyer reaction.

Conceptual Overview

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities, including halogens.[2] This pathway is particularly useful if the corresponding 2-amino-3-methyl-1,5-naphthyridine is readily accessible.

Visualizing the Workflow

Caption: Synthetic route via the aminonaphthyridine intermediate.

Step 1: Synthesis of 2-amino-3-methyl-1,5-naphthyridine

The synthesis of 2-amino-3-methyl-1,5-naphthyridine can be approached through the cyclization of a suitably substituted pyridine derivative. For instance, the reaction of 3-aminopyridine-2-carbonitrile with a source of a propanal enolate equivalent could lead to the desired product. A more direct approach might involve a variation of the Friedländer annulation using a 3-aminopyridine and a β-ketonitrile.

Experimental Protocol (Hypothetical, based on analogous syntheses):

-

Reaction Setup: In a sealed tube, combine 3-aminopyridine (1.0 eq) with 2-methyl-3-oxopropanenitrile (1.1 eq) in a suitable solvent like ethanol or acetic acid.

-

Catalyst: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture at 100-150 °C for several hours.

-

Work-up and Purification: Cool the reaction to room temperature, and isolate the product by filtration or extraction after solvent removal. Purify by column chromatography or recrystallization.

Causality of Experimental Choices:

-

The choice of reactants is designed to provide the necessary atoms and functionalities for the annulation to form the second ring of the naphthyridine system.

-

The catalyst (acid or base) facilitates the initial condensation and subsequent cyclization steps.

-

Heating is required to drive the reaction to completion.

Step 2: Sandmeyer Reaction of 2-amino-3-methyl-1,5-naphthyridine

This step involves the diazotization of the amino group followed by its displacement with bromide.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-amino-3-methyl-1,5-naphthyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality of Experimental Choices:

-

Low temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion.

-

Gentle heating after the addition of the diazonium salt ensures the complete reaction.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Aminonaphthyridine Synthesis | Substituted Pyridine, β-ketonitrile | 100-150 °C | 40-60% (estimated) |

| Sandmeyer Reaction | 2-amino-3-methyl-1,5-naphthyridine, NaNO₂, HBr, CuBr | 0-5 °C then 50-60 °C | 50-70% |

Conclusion

Both presented pathways offer viable routes to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. Pathway 1, via the dehydroxy-bromination of the corresponding naphthyridinone, is generally a more established and predictable route for this class of compounds. Pathway 2, utilizing the Sandmeyer reaction, provides a classic and effective alternative, particularly if the amino-substituted precursor is readily accessible. Both routes yield a valuable synthetic intermediate that can be further elaborated to access a diverse range of complex molecules for applications in drug discovery and materials science.

References

-

Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(1), 14. [Link]

-

Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters2017 , 19(9), 2518-2521. [Link]

-

Ullah, F., Guchhait, S. K., & Ghorai, P. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022 , 19(3), 977-1011. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methyl-1,5-naphthyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Disclaimer: The subject of this technical guide, 2-Bromo-3-methyl-1,5-naphthyridine, is a specialized chemical compound for which there is limited publicly available data. As of the time of writing, a specific CAS (Chemical Abstracts Service) number has not been officially assigned, indicating its novelty or limited exploration in the scientific literature.[1][2][3][4] This guide has been constructed based on established principles of heterocyclic chemistry, data from structurally related analogs, and predictive methodologies to provide a scientifically robust resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5] Derivatives of this and other naphthyridine isomers have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6][7][8][9] The rigid, planar structure of the naphthyridine ring allows it to effectively interact with biological targets such as enzymes and receptors, while its nitrogen atoms can act as hydrogen bond acceptors, further enhancing binding affinity. The introduction of various substituents, such as halogens and alkyl groups, onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profile. This guide focuses on the specific, albeit lesser-known, derivative: this compound.

Physicochemical and Spectral Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| CAS Number | Not Assigned | The absence of an assigned CAS number suggests the compound is not yet registered in the Chemical Abstracts Service database.[1][2][3][4] |

| Molecular Formula | C₉H₇BrN₂ | Based on the chemical structure. |

| Molecular Weight | 223.07 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to pale yellow solid | Typical appearance for brominated heterocyclic compounds. |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and DMSO. Sparingly soluble in water. | The aromatic nature and the presence of the polar bromine and nitrogen atoms suggest this solubility profile. |

| Melting Point | Estimated 110-120 °C | Based on related bromo-methyl-pyridines and naphthyridines. |

Predicted Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms in the rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.5 | Singlet (s) | N/A |

| H-6 | ~9.0 | Doublet of doublets (dd) | ~4.5, 1.8 |

| H-7 | ~7.8 | Doublet of doublets (dd) | ~8.5, 4.5 |

| H-8 | ~8.4 | Doublet of doublets (dd) | ~8.5, 1.8 |

| -CH₃ | ~2.6 | Singlet (s) | N/A |

Note: Predictions are based on spectra of compounds like 2-bromo-4-methylpyridine and 3-bromo-4-methylpyridine.[10][11]

The carbon NMR spectrum will display nine distinct signals. The carbon atom attached to the bromine (C-2) will be significantly shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~130 |

| C-4 | ~138 |

| C-4a | ~152 |

| C-5a | ~125 |

| C-6 | ~155 |

| C-7 | ~123 |

| C-8 | ~135 |

| C-8a | ~148 |

| -CH₃ | ~18 |

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[12][13]

| m/z | Ion | Fragmentation Pathway |

| 222/224 | [M]⁺ | Molecular ion peak showing the Br isotope pattern. |

| 143 | [M-Br]⁺ | Loss of a bromine radical. |

| 207/209 | [M-CH₃]⁺ | Loss of a methyl radical. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound would involve the electrophilic bromination of a 3-methyl-1,5-naphthyridine precursor. The synthesis can be conceptualized in two main stages: the formation of the naphthyridine core and its subsequent regioselective bromination.

Stage 1: Synthesis of 3-methyl-1,5-naphthyridine

The Skraup-Doebner-von Miller reaction provides a classic and reliable method for constructing the 1,5-naphthyridine scaffold.[14] This involves the reaction of an aminopyridine with an α,β-unsaturated aldehyde or ketone.

Caption: Synthesis of the 3-methyl-1,5-naphthyridine precursor.

Stage 2: Electrophilic Bromination

The 1,5-naphthyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, substitution is possible under controlled conditions, with a preference for the 3- and 7-positions.[15] Given the presence of a methyl group at the 3-position, the electrophilic attack is directed to the 2-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

3-methyl-1,5-naphthyridine

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methyl-1,5-naphthyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Applications in Drug Development

The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of the 1,5-naphthyridine scaffold is expected to confer unique biological activities and provide a valuable intermediate for further chemical modifications. The bromine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

-

Anticancer Agents: Many naphthyridine derivatives have shown potent anticancer activity, often through the inhibition of topoisomerase I or protein kinases.[16] The bromo- and methyl- substitution pattern could lead to novel interactions with the active sites of these enzymes.

-

Antimicrobial Agents: The naphthyridine core is central to several antibacterial drugs, such as nalidixic acid.[6] The introduction of a bromine atom has been shown to enhance the antibacterial activity of some heterocyclic compounds.[6]

-

Neurological Disorders: Certain 1,8-naphthyridine derivatives have been investigated for their potential in treating neurological conditions like Alzheimer's disease.[7][8]

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant naphthyridine family. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic pathway, and its potential as a valuable building block in drug discovery. The strategic placement of the bromo and methyl groups offers opportunities for both direct biological evaluation and further chemical elaboration, making it a compound of interest for medicinal chemists and researchers in the pharmaceutical sciences.

References

-

What is a CAS number, how is it assigned & why it's so important? - Global HazMat. (n.d.). Retrieved January 20, 2026, from [Link]

- Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. (2025). BenchChem.

-

What is a CAS number? (2024, October 8). 3E. Retrieved January 20, 2026, from [Link]

-

CAS Registry Number. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). Retrieved January 20, 2026, from [Link]

-

CAS Registration Criteria-Overview. (n.d.). Retrieved January 20, 2026, from [Link]

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(2), 1-5.

- Tomas-Navarro, M., et al. (2021).

- Kethireddy, S., et al. (2025). A Novel Approach to Synthesize 3-((3-(1,5-Naphthyridin- 2-yl) Phenoxy) Methyl)

- Li, S., et al. (2011). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Yi, B., et al. (2013). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Chinese Journal of Applied Chemistry, 30(2), 272-275.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- Application Notes and Protocols for Electrophilic Substitution on the 1,5-Naphthyridine Ring. (2025). BenchChem.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.

-

mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). [Video]. YouTube. [Link]

- Masdeu, C., et al. (2020).

- Jain, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.

- Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1461-1490.

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.

- Wyrzykiewicz, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3183.

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2025, August 8). Request PDF.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 20, 2026, from [Link]

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Electrophilic Activation of Molecular Bromine Medi

-

electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). [Video]. YouTube. [Link]

Sources

- 1. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 2. What is a CAS number? | 3E [3eco.com]

- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. youtube.com [youtube.com]

- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Structural Characterization of 2-Bromo-3-methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The targeted introduction of substituents, such as a bromine atom and a methyl group, at specific positions can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. This technical guide provides a comprehensive overview of the structural characterization of a key derivative, 2-Bromo-3-methyl-1,5-naphthyridine. As a Senior Application Scientist, this document synthesizes established analytical principles with practical insights, presenting a self-validating framework for the unambiguous elucidation of the molecule's structure. While direct experimental data for this specific compound is not extensively published, this guide leverages data from closely related analogs to predict and interpret the expected analytical outcomes, thereby providing a robust blueprint for its characterization.

Introduction to this compound

This compound is a halogenated, alkyl-substituted heterocyclic compound. The strategic placement of a bromine atom at the C2 position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methyl group at C3 influences the electronic environment and steric profile of the molecule.[2] The electron-deficient nature of the dual nitrogen-containing ring system is a key feature of its reactivity.[3] An unambiguous confirmation of its molecular structure is paramount for any downstream applications, from reaction optimization to quantitative structure-activity relationship (QSAR) studies. This guide outlines a multi-pronged analytical approach for its complete structural elucidation.

Molecular Structure and Elucidation Workflow

The definitive structural characterization of this compound relies on a synergistic combination of crystallographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating analytical system.

Caption: Integrated workflow for the structural elucidation of this compound.

Single-Crystal X-Ray Diffraction: The Definitive Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.

Expertise & Experience: The Rationale Behind Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a molecule like this compound, which is a relatively non-polar solid, slow evaporation from a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) is a promising strategy. The choice of solvent is critical as it influences the crystal packing, which in turn is governed by intermolecular interactions. While the target molecule lacks strong hydrogen bond donors, weak C-H···N interactions are expected to play a role in the crystal lattice, similar to what is observed in the crystal structure of 2-bromo-5-methylpyridine.[4]

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol). Place the solution in a vial and loosely cap it to allow for slow evaporation at room temperature.

-

Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates and displacement parameters.

Predicted Crystallographic Data

While a crystal structure for the exact target molecule is not publicly available, we can predict key features based on related structures, such as 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][6]naphthyridin-4(5H)-one.[7]

| Parameter | Predicted Value/Observation | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Expected for achiral molecules. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Typical for a bromine atom attached to an sp² carbon. |

| C-N Bond Lengths | ~1.32 - 1.38 Å | Characteristic of aromatic C-N bonds in a pyridine-like ring. |

| Planarity | The 1,5-naphthyridine ring system will be nearly planar. | Based on the planarity of the naphthyridine core in related structures.[7] |

| Intermolecular Interactions | Weak C-H···N interactions and potential π-π stacking. | The nitrogen atoms can act as hydrogen bond acceptors.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

Expertise & Experience: Decoding the Spectrum

The chemical shifts of the protons and carbons in this compound are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the electron-donating effect of the methyl group. The expected ¹H NMR spectrum will show distinct signals in the aromatic region, with coupling patterns that reveal the connectivity of the protons. For example, the protons on the unsubstituted pyridine ring (H6, H7, H8) will likely exhibit a characteristic AMX spin system.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity.

-

Caption: Structure of this compound with atom numbering for NMR assignments. (Note: A placeholder image is used. In a real scenario, a chemical drawing would be here.)

Predicted NMR Data (in CDCl₃)

The following table presents predicted chemical shifts based on data from 2-bromo-3-methylpyridine[8] and other substituted 1,5-naphthyridines.[9]

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| -CH₃ | ~2.5 | ~18 | C2, C3, C4 |

| H4 | ~8.2 | ~135 | C2, C3, C4a, C8a |

| H6 | ~9.0 | ~152 | C5, C7, C8 |

| H7 | ~7.6 | ~125 | C5a, C6, C8 |

| H8 | ~8.3 | ~140 | C4a, C6, C7 |

| C2 | - | ~142 | H4, -CH₃ |

| C3 | - | ~130 | H4, -CH₃ |

| C4a | - | ~155 | H4, H8 |

| C5a | - | ~122 | H6, H7 |

| C8a | - | ~148 | H4, H8 |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Expertise & Experience: Interpreting the Isotopic Pattern

A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine. The natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br, is nearly equal (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules and will likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.

Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass | Expected Observation |

| [M]⁺ (C₉H₇⁷⁹BrN₂)⁺ | 221.9847 | The molecular ion. |

| [M+2]⁺ (C₉H₇⁸¹BrN₂)⁺ | 223.9826 | The second isotopic peak for bromine, with nearly equal intensity to [M]⁺. |

| [M+H]⁺ (C₉H₈⁷⁹BrN₂)⁺ | 222.9925 | The protonated molecule, often the base peak in ESI-MS. |

| [M+H+2]⁺ (C₉H₈⁸¹BrN₂)⁺ | 224.9904 | The corresponding protonated molecule with the heavier bromine isotope. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expertise & Experience: Signature Vibrations

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic rings will be present in the fingerprint region (<1400 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in an FTIR spectrometer and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Strong to Medium |

| 1450 - 1350 | C-H Bend (-CH₃) | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 600 - 500 | C-Br Stretch | Medium to Weak |

Conclusion: A Self-Validating Structural Dossier

The structural characterization of this compound is achieved through a multi-technique approach that provides a self-validating dossier of its molecular architecture. Single-crystal X-ray diffraction offers the definitive solid-state structure, while a suite of NMR experiments confirms the connectivity and chemical environment in solution. High-resolution mass spectrometry validates the elemental composition, with the bromine isotopic pattern serving as a crucial confirmation. Finally, infrared spectroscopy provides confirmation of the key functional groups. The congruence of data from these orthogonal techniques provides the highest level of confidence in the assigned structure, a critical foundation for any further research or development involving this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Van den Bogaert, B., et al. (2017). Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][6]naphthyridin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 705–708. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(17), 3968. Available at: [Link]

-

Karthikeyan, J., et al. (2021). Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. Journal of Biomolecular Structure & Dynamics, 39(12), 4349–4360. Available at: [Link]

-

Janik, R., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(11), 2969. Available at: [Link]

-

Al-Azzawi, A. M. H., & Al-Amiery, A. A. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1). Available at: [Link]

- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.

-

Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]

-

Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Available at: [Link]

-

PubChem. (n.d.). 2-bromo-1,5-naphthyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

-

Barbu, E., et al. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(5), 956-963. Available at: [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2,6-Dibromo-1,5-naphthyridine (6). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of isomeric naphthyridines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

-

Grafiati. (2022). Journal articles: 'Naphthyridines – Spectra'. Retrieved from [Link]

-

Wróbel-Biedrawa, D., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(21), 12908. Available at: [Link]

Sources

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

Reactivity of the C-Br bond in 2-Bromo-3-methyl-1,5-naphthyridine.

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-3-methyl-1,5-naphthyridine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Understanding the reactivity of functionalized analogues is paramount for their effective utilization in drug discovery and development. This guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in this compound. We will explore its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation. The discussion is grounded in mechanistic principles, offering field-proven insights into experimental design, choice of reagents, and reaction optimization for this versatile building block.

Introduction: Electronic Landscape of the 1,5-Naphthyridine Core

The reactivity of the C-Br bond in this compound is fundamentally governed by the electronic properties of the bicyclic heteroaromatic system. The two nitrogen atoms within the 1,5-naphthyridine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This electronic pull renders the carbon atoms, particularly those at the 2-, 4-, 6-, and 8-positions, electrophilic.

The C-Br bond at the 2-position is therefore highly activated towards two primary reaction classes:

-

Oxidative Addition: The electron-deficient nature of the carbon atom facilitates the oxidative addition of a low-valent metal catalyst, such as Palladium(0), which is the rate-determining step in many cross-coupling reactions.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogens stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, making the bromide a viable leaving group.[3]

The 3-methyl group, being a weak electron-donating group, has a minor electronic influence compared to the powerful activating effect of the ring nitrogens. Its primary role is often steric, potentially influencing the approach of bulky catalysts or nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed reactions are the most powerful and versatile tools for the functionalization of this compound. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4]

Sources

The Enigmatic Core: Unraveling the Potential of 2-Bromo-3-methyl-1,5-naphthyridine in Medicinal Chemistry

A Senior Application Scientist's Perspective on a Promising Scaffold

Introduction

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of substituents on this rigid, planar scaffold allows for the fine-tuning of physicochemical properties and biological target engagement. Among the vast chemical space of substituted 1,5-naphthyridines, the title compound, 2-Bromo-3-methyl-1,5-naphthyridine, presents itself as a particularly versatile and promising building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent methyl group at the 3-position can influence the conformation of appended substituents and contribute to steric and electronic interactions within a biological target's binding site.

This in-depth technical guide aims to explore the potential applications of this compound in medicinal chemistry. While direct literature on this specific molecule is sparse, this guide will extrapolate from the well-established chemistry of related 1,5-naphthyridines and bromo-substituted heterocycles to provide a comprehensive overview of its synthetic accessibility, reactivity, and potential as a scaffold in drug discovery. We will delve into plausible synthetic routes, detailed protocols for key chemical transformations, and prospective therapeutic applications based on the known pharmacology of the 1,5-naphthyridine core.

I. Synthesis of the this compound Core

The synthesis of the this compound core is not explicitly detailed in readily available literature. However, established methods for the synthesis of substituted 1,5-naphthyridines can be adapted. A plausible and efficient approach would involve a multi-step sequence starting from readily available pyridines.

One of the most common methods for constructing the 1,5-naphthyridine ring system is the Skraup synthesis , which involves the reaction of an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[3] To obtain the desired substitution pattern, a substituted aminopyridine would be the logical starting material.

A potential synthetic route could commence with the synthesis of 2-amino-3-methyl-1,5-naphthyridine, which could then be converted to the target 2-bromo derivative via a Sandmeyer reaction .

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 2-Amino-3-methyl-1,5-naphthyridine (Hypothetical)

Causality: This protocol is based on the principles of the Skraup-Doebner-von Miller reaction, which is a reliable method for the synthesis of quinolines and related nitrogen-containing heterocycles. The use of an α,β-unsaturated aldehyde, in this case, crotonaldehyde, with an aminopyridine is expected to yield the desired methyl-substituted naphthyridine. Ferrous sulfate is often used as a catalyst in these reactions.[1]

Materials:

-

3-Aminopyridine

-

Crotonaldehyde

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of concentrated sulfuric acid, carefully add ferrous sulfate heptahydrate while maintaining the temperature below 20°C.

-

To this mixture, add 3-aminopyridine in portions, ensuring the temperature does not exceed 60°C.

-

Slowly add crotonaldehyde to the reaction mixture, maintaining the temperature between 90-100°C.

-

Heat the reaction mixture to 120-130°C and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-methyl-1,5-naphthyridine.

Experimental Protocol: Sandmeyer Reaction to this compound (Hypothetical)

Causality: The Sandmeyer reaction is a classic and effective method for the conversion of an aromatic amino group to a halide via a diazonium salt intermediate.[4] This two-step, one-pot procedure is well-suited for the late-stage introduction of a bromine atom onto the 1,5-naphthyridine scaffold.

Materials:

-

2-Amino-3-methyl-1,5-naphthyridine

-

Hydrobromic Acid (48% HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Suspend 2-amino-3-methyl-1,5-naphthyridine in a mixture of hydrobromic acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

II. Reactivity and Potential for Derivatization

The true synthetic utility of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the 1,5-naphthyridine ring system makes the bromo-substituent an excellent electrophilic partner in these transformations.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that would enable the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Causality: This protocol is based on standard conditions for Suzuki-Miyaura reactions with heteroaryl bromides. The choice of a palladium(0) catalyst and a suitable base is crucial for efficient catalytic turnover. A mixed solvent system of dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reaction components.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would allow for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are common structural motifs in bioactive molecules.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Causality: This protocol employs a common catalyst system for the Buchwald-Hartwig amination of heteroaryl halides. The use of a bulky electron-rich phosphine ligand, such as Xantphos, is often necessary to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst, ligand, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

III. Potential Medicinal Chemistry Applications

Derivatives of 1,5-naphthyridine have demonstrated a broad range of pharmacological activities. The this compound scaffold, through the derivatization strategies outlined above, can be utilized to generate libraries of compounds for screening against various biological targets.

A. Anticancer Agents

Many 1,5-naphthyridine derivatives have been investigated as anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[2][5]

Table 1: Potential Kinase Targets for 2-Aryl-3-methyl-1,5-naphthyridine Derivatives

| Kinase Target | Rationale for Targeting with 1,5-Naphthyridine Scaffold | Example of Aryl Substituent (Ar) |

| EGFR | The 1,5-naphthyridine core can act as a hinge-binding motif. | 3-ethynylphenyl, 4-aminophenoxy |

| VEGFR-2 | The scaffold can occupy the ATP-binding pocket. | Indole, pyrazole |

| CDK4/6 | Planar aromatic systems are known to interact with the active site. | 2-aminopyrimidine, 4-pyridyl |

| PI3K | The heterocyclic core can form key hydrogen bonds. | Morpholine-substituted phenyl |

By performing Suzuki-Miyaura coupling reactions with a diverse set of aryl and heteroaryl boronic acids, a library of potential kinase inhibitors can be synthesized. The 3-methyl group can provide a steric constraint that may enhance selectivity for certain kinases.

B. Antibacterial and Antiviral Agents

The 1,5-naphthyridine nucleus is a component of several antibacterial and antiviral drugs. The introduction of various functional groups at the 2-position can modulate the antimicrobial spectrum and potency. For instance, the Buchwald-Hartwig amination can be used to introduce amine functionalities that can improve solubility and mimic the side chains of natural amino acids, potentially interfering with bacterial or viral protein synthesis.

IV. Conclusion

While this compound remains a relatively unexplored building block, its potential in medicinal chemistry is significant. Based on established synthetic methodologies for related compounds, it is a readily accessible scaffold. Its true value lies in its capacity for diversification through robust and high-yielding cross-coupling reactions. The ability to introduce a wide range of substituents at the 2-position, coupled with the inherent biological relevance of the 1,5-naphthyridine core, makes this compound a highly attractive starting point for the discovery of novel therapeutic agents. Further investigation into the synthesis and reactivity of this compound is warranted and is likely to yield a wealth of new chemical entities with promising pharmacological profiles.

V. References

-

Dembitsky, V. M.; Gloriozova, T. A.; Poroikov, V. V. Natural and synthetic 1,5-naphthyridines as promising scaffolds for new drug discovery. Molecules2020 , 25(14), 3196. [Link]

-

Roma, G.; Di Braccio, M.; Grossi, G.; Mattioli, F.; Ghia, M. 1,5-Naphthyridines IV. Synthesis and biological evaluation of 4-amino-1,5-naphthyridine derivatives. Eur. J. Med. Chem.2000 , 35(11), 1021-1035.

-

Li, X.; He, Y.; Li, H.; et al. Discovery of novel 1,5-naphthyridine derivatives as potent, selective, and orally bioavailable ROCK2 inhibitors. J. Med. Chem.2018 , 61(17), 7856-7872.

-

Google Patents. Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.

-

Manso, J. A.; García-García, P.; de la Torre, M. C.; Sierra, M. A. The Skraup and Doebner-von Miller quinoline syntheses: a modern look at a classic reaction. Chem. Soc. Rev.2014 , 43(8), 2827-2843.

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2021 , 26(1), 123. [Link]

-

Luminos, C.; Chioua, M.; Mellini, P.; et al. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Eur. J. Med. Chem.2018 , 155, 569-580.

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Acc. Chem. Res.2018 , 51(2), 496-506.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

- 1. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 2. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-3-methyl-1,5-naphthyridine: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-3-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is designed to bridge the gap between theoretical prediction and practical measurement, providing a robust methodology for scientists in drug discovery and development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, promising lead compounds are often identified based on their pharmacological activity.[3] However, a significant portion of these candidates fail during later development stages due to poor physicochemical properties, with low solubility being a primary culprit.[4][5] A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[6] Therefore, a thorough understanding of a compound's solubility in various media is essential from the earliest stages of research.[1][7]

The 1,5-naphthyridine core is a recognized scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[8][9] The introduction of a bromine atom and a methyl group, as in this compound, modulates the molecule's electronic and steric properties, which in turn significantly influences its solubility profile. This guide will first deconstruct the molecule's structure to predict its behavior in common organic solvents and then provide the practical means to verify these predictions experimentally.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must analyze its key structural features:

-

1,5-Naphthyridine Core: This bicyclic heteroaromatic system contains two nitrogen atoms. These nitrogen atoms are sites for potential hydrogen bonding (as acceptors) and contribute to the molecule's overall polarity.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds polarizability to the molecule but is not a strong hydrogen bond donor or acceptor.

-

Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that slightly increases the compound's nonpolar character.

Based on this structure, we can infer a mixed polarity. The molecule is not entirely nonpolar due to the nitrogen atoms and the bromine, but it lacks strong hydrogen bond donating groups (like -OH or -NH). This leads to a predictable pattern of solubility in common laboratory solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on theoretical principles. These are qualitative predictions intended to guide solvent selection for experimental work.

| Solvent Class | Representative Solvents | Predicted Relative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents possess significant dipole moments and can effectively solvate the polar regions of the naphthyridine ring. DMSO is an exceptionally strong solvent for a wide range of organic molecules.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds that are not readily soluble in highly polar or entirely nonpolar solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) may not be effectively disrupted by the solute, which is primarily a hydrogen bond acceptor. Solubility is expected to be lower than in polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are generally less effective for moderately polar compounds compared to chlorinated or polar aprotic options. |

| Aromatic | Toluene, Benzene | Low | The π-π stacking interactions between the aromatic solvent and the naphthyridine ring may contribute to some solubility, but the polarity mismatch will limit it.[11] |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The significant mismatch in polarity and intermolecular forces between the polar solute and the nonpolar solvent will result in very poor solubility. |

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The two most common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[1]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. The shake-flask method is the gold standard for this measurement.[4][12]

Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Sample Dilution: Carefully remove a small aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution of this supernatant with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the original concentration in the supernatant by back-calculating from the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Causality Behind the Protocol:

-

Why excess solid? To ensure the solution becomes fully saturated and is in equilibrium with the solid phase.

-

Why 24-48 hours of agitation? To overcome the kinetic barriers of dissolution and allow the system to reach a true thermodynamic equilibrium.[13]

-

Why centrifugation? To ensure complete removal of all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Why HPLC? It provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement that assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO).[7] It is more representative of conditions in high-throughput screening assays.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: Add the desired aqueous or organic solvent to the wells of a 96- or 384-well microplate.

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution into the solvent-containing wells to achieve a range of final concentrations.

-